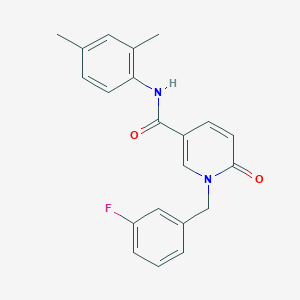

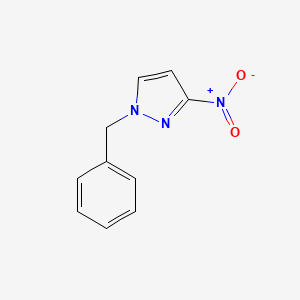

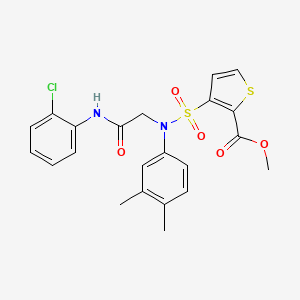

![molecular formula C23H22N4O5S2 B2775883 6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 886891-68-5](/img/structure/B2775883.png)

6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another related compound, 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (S-2), was synthesized from S-1 and the final products 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues (SA 1 to SA 6) were prepared from S-2 .Scientific Research Applications

Antiproliferative Activity

Pyrido[2,3-d]pyrimidin-5-one derivatives, including compounds related to our target molecule, exhibit promising antiproliferative activity . These compounds have the potential to inhibit cell growth and division, making them relevant for cancer research and drug development.

Antimicrobial Properties

Certain pyrido[2,3-d]pyrimidines demonstrate antimicrobial effects . Researchers have explored their ability to combat bacterial and fungal infections. Investigating the specific mechanisms of action and optimizing their efficacy could lead to novel antimicrobial agents.

Anti-Inflammatory and Analgesic Effects

Pyrido[2,3-d]pyrimidines have been associated with anti-inflammatory and analgesic properties . Understanding their interactions with inflammatory pathways and pain receptors could contribute to the development of new pain-relief medications.

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines exhibit hypotensive effects . Researchers investigate their impact on blood pressure regulation and vascular function. These compounds may hold promise for managing hypertension.

Antihistaminic Potential

Certain pyrido[2,3-d]pyrimidin-5-one derivatives possess antihistaminic activity . Exploring their interactions with histamine receptors could lead to improved allergy medications.

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, compounds like TKI-28 act as tyrosine kinase inhibitors. These molecules play a crucial role in cancer therapy by targeting specific signaling pathways involved in cell growth and survival.

Cyclin-Dependent Kinase (CDK4) Inhibition

Other pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. CDKs regulate cell cycle progression, and inhibiting them can be therapeutically relevant for cancer treatment.

Miscellaneous Applications

Beyond the mentioned fields, pyrido[2,3-d]pyrimidines continue to be investigated for various other biological activities, including their potential as enzyme inhibitors, ligands for receptors, and modulators of cellular processes .

properties

IUPAC Name |

6-acetyl-2-[[3-(benzenesulfonamido)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-14(28)27-11-10-18-19(13-27)33-23(20(18)21(24)29)25-22(30)15-6-5-7-16(12-15)26-34(31,32)17-8-3-2-4-9-17/h2-9,12,26H,10-11,13H2,1H3,(H2,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJNMZLJILHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

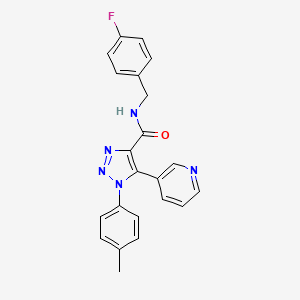

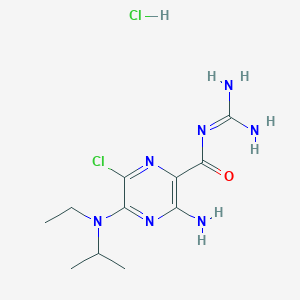

![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

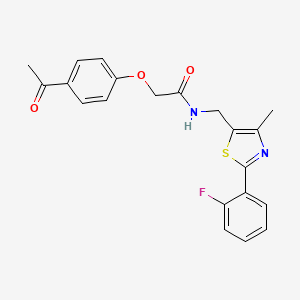

![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)

![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)